![molecular formula C20H22Cl2FN3OS2 B2373099 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride CAS No. 1216923-62-4](/img/structure/B2373099.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride
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Description
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H22Cl2FN3OS2 and its molecular weight is 474.43. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Derivative Generation
Research into structurally related compounds often focuses on the synthesis of novel derivatives with potential biological activities. For instance, Sunder and Maleraju (2013) demonstrated the synthesis of N-(3-chloro-4-fluorophenyl)-2- derivatives having anti-inflammatory activity, suggesting that modifications to similar core structures could yield compounds with significant biological effects (Sunder & Maleraju, 2013).
Chemical Library Enhancement
Compounds like the one can be pivotal in generating structurally diverse chemical libraries. Roman (2013) utilized a ketonic Mannich base for alkylation and ring closure reactions, highlighting a strategy for developing a wide array of compounds which could include potential pharmacophores or materials with unique properties (Roman, 2013).
Potential Biological Activities
Yu et al. (2014) explored carbodiimide condensation reactions to synthesize derivatives with potential biological activities. This approach underlines the importance of specific functional groups in mediating biological interactions, suggesting that the compound could be explored for similar purposes (Yu et al., 2014).
Inhibitory and Antimicrobial Activities
Badiger et al. (2013) synthesized sulfide and sulfone derivatives of a structurally related compound, assessing their antimicrobial activities. Such studies indicate that modifications to the compound's structure could impart valuable biological properties, making it a candidate for antimicrobial and possibly other pharmacological activities (Badiger et al., 2013).
Molecular Modeling and Drug Design
The structural features of compounds bearing resemblance to the chemical can be crucial in drug design and discovery processes. Sarenko et al. (1972) discussed the formation of heterocyclic analogs, highlighting the role of molecular structure in determining the biological activity of potential pharmaceuticals (Sarenko et al., 1972).
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)sulfanylacetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3OS2.ClH/c1-24(2)11-4-12-25(18(26)13-27-15-9-7-14(22)8-10-15)20-23-19-16(21)5-3-6-17(19)28-20;/h3,5-10H,4,11-13H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMYDPQTYXBTSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)CSC3=CC=C(C=C3)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2FN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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